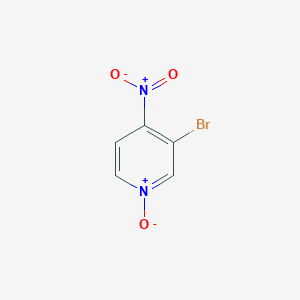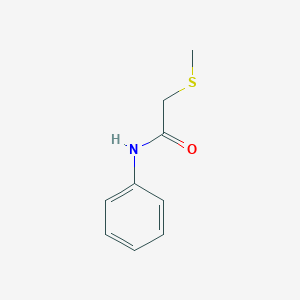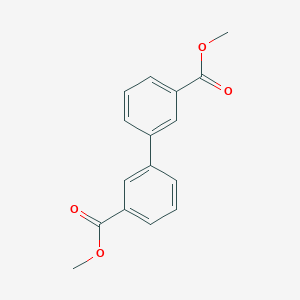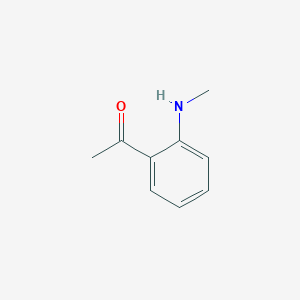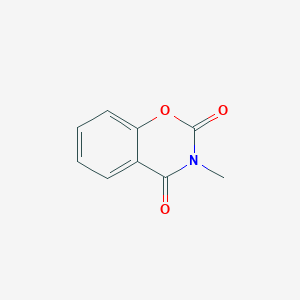![molecular formula C10H18O4 B167631 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol CAS No. 1606-87-7](/img/structure/B167631.png)
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol, also known as GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a key signaling molecule in cell survival and proliferation pathways, and its dysregulation is associated with a variety of diseases, including cancer and diabetes. GSK690693 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications have been the subject of extensive scientific research.
作用機序
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol exerts its biological effects by specifically inhibiting the activity of AKT, a serine/threonine kinase that plays a critical role in cell survival and proliferation pathways. AKT is activated by various growth factors and cytokines, and promotes cell survival by phosphorylating downstream targets such as BAD, FOXO, and mTOR. In cancer cells, AKT is often overactivated, leading to increased proliferation, survival, and resistance to apoptosis. 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol binds to the ATP-binding site of AKT, preventing its activation and downstream signaling.
生化学的および生理学的効果
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol has been shown to have potent and selective inhibitory effects on AKT activity, both in vitro and in vivo. In cancer cells, 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol induces apoptosis, inhibits cell cycle progression, and reduces tumor growth. In diabetes models, 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol improves insulin sensitivity, glucose uptake, and glycemic control. Other potential effects of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol include neuroprotection, cardiovascular protection, and anti-inflammatory activity.
実験室実験の利点と制限
One of the main advantages of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol as a research tool is its high potency and selectivity for AKT inhibition. This allows for precise modulation of AKT signaling pathways, without affecting other kinases or cellular processes. 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol is its potential toxicity, especially at high doses or prolonged exposure. It has been shown to cause liver toxicity and hematological abnormalities in some animal models, and caution should be exercised when using it in vivo.
将来の方向性
There are several potential future directions for research on 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol and its applications. One area of interest is the development of novel AKT inhibitors with improved potency, selectivity, and safety profiles. Another area of interest is the identification of biomarkers that can predict response to AKT inhibition, and guide patient selection for clinical trials. Additionally, 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol may have potential applications in combination with other targeted therapies, such as PI3K inhibitors or mTOR inhibitors, for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol and AKT inhibition as therapeutic strategies.
合成法
The synthesis of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol involves several steps, starting with the reaction of 2-butynoic acid with propargyl alcohol to form a propargyl ester intermediate. This intermediate is then reacted with 2-bromo-1-(2-hydroxypropyl)benzene to form the desired product, which is subsequently hydrolyzed to yield 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol in its free base form. The synthesis process has been optimized to achieve high yields and purity, and has been described in detail in several scientific publications.
科学的研究の応用
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol has been extensively studied for its potential therapeutic applications in various disease models. In cancer research, it has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo, by blocking AKT signaling pathways. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In diabetes research, 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol has been studied for its ability to improve insulin sensitivity and glucose metabolism, by modulating AKT signaling in insulin-responsive tissues. Other potential applications of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol include neuroprotection, cardiovascular disease, and inflammation.
特性
CAS番号 |
1606-87-7 |
|---|---|
製品名 |
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol |
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
1-[4-(2-hydroxypropoxy)but-2-ynoxy]propan-2-ol |
InChI |
InChI=1S/C10H18O4/c1-9(11)7-13-5-3-4-6-14-8-10(2)12/h9-12H,5-8H2,1-2H3 |
InChIキー |
JBTLOLAWFPERSC-UHFFFAOYSA-N |
SMILES |
CC(COCC#CCOCC(C)O)O |
正規SMILES |
CC(COCC#CCOCC(C)O)O |
その他のCAS番号 |
16409-29-3 1606-87-7 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



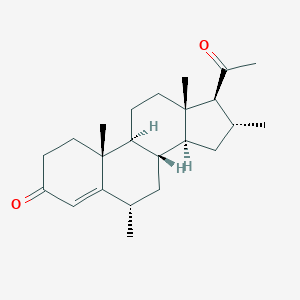
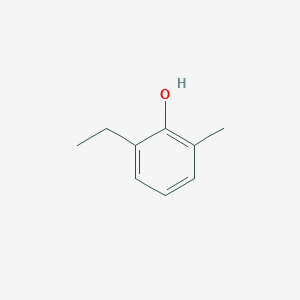

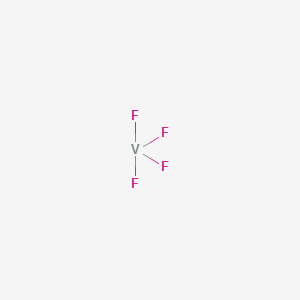
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
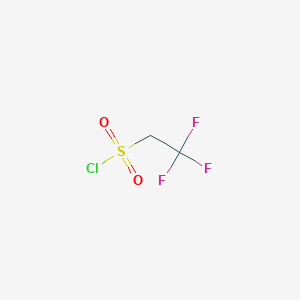
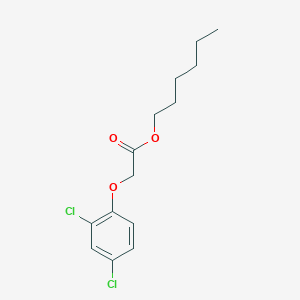
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
